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This guide provides a comprehensive comparison of clinical trial endpoints used to evaluate
the efficacy of Mosapride and its alternatives in the treatment of functional dyspepsia (FD).
The information is compiled from a review of published clinical trials, meta-analyses, and
regulatory guidance documents to assist in the design and interpretation of clinical studies in
this therapeutic area.

Overview of Clinical Trial Endpoints in Functional
Dyspepsia

The evaluation of treatments for functional dyspepsia primarily relies on patient-reported
outcomes (PROs) to assess symptom severity and overall treatment effect. Objective
measures, such as gastric emptying time, are often included as secondary or exploratory
endpoints to provide physiological context to the symptomatic changes.

Primary Endpoints: Gauging Overall Treatment Success

The primary endpoint in a clinical trial for functional dyspepsia is designed to provide a
definitive measure of the treatment's overall benefit. Common primary endpoints include:

o Proportion of Responders (Overall Treatment Effect - OTE): This is a widely used primary
endpoint, defining a "responder” as a patient who experiences a significant level of overall
symptom improvement. For instance, in a study comparing Mosapride CR to nortriptyline,
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the primary endpoint was the proportion of patients who rated their overall dyspepsia
improvement as "much improved" or "very much improved" after a 4-week treatment
period[1].

Change in Global Symptom Score: This endpoint measures the change from baseline in a
composite score that amalgamates the severity of multiple dyspeptic symptoms. A meta-
analysis of Mosapride for functional dyspepsia assessed the therapeutic effect based on the
improvement in global efficacy or symptom-based scores|[2].

Secondary Endpoints: A Deeper Dive into Efficacy

Secondary endpoints provide a more detailed understanding of the treatment's effect on
specific aspects of functional dyspepsia. These often include:

Change in Individual Symptom Scores: Clinical trials frequently assess the change in
severity of individual symptoms such as postprandial fullness, upper abdominal bloating,
early satiation, and epigastric pain[3][4].

Quiality of Life (QoL): Validated questionnaires are used to measure the impact of treatment
on a patient's overall well-being and daily functioning. The Nepean Dyspepsia Index (NDI)
and its short form (SF-NDI) are commonly used instruments for this purpose[4][5][6].

Psychological Comorbidities: Changes in anxiety and depression scores are often evaluated
as secondary endpoints, given the frequent overlap of these conditions with functional
dyspepsia[1][7].

Gastric Emptying Rate: Objective physiological changes are often monitored, with gastric
emptying time being a key parameter. This is typically measured using scintigraphy or a 13C
breath test[8][9].

Comparative Efficacy of Mosapride and Alternatives

The following tables summarize the quantitative data from clinical trials comparing Mosapride
with placebo and other active treatments for functional dyspepsia.

Table 1: Mosapride vs. Placebo in Functional Dyspepsia
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Endpoint Mosapride Placebo Study Details

Change in Overall
Dyspeptic Symptom
Score

-0.94 (5 mg b.d.),
-0.88 (10 mg b.d.), -0.90
-0.89 (7.5 mg t.d.s.)

Double-blind,
prospective,
multicentre study over
6 weeks. No
statistically significant
difference
observed[10].

Proportion of Patients

Feeling Better

59% (5 mg b.d.), 59%
(10 mg b.d.), 61% (7.5 60%
mg t.d.s.)

Double-blind,
prospective,
multicentre study over
6 weeks. No
statistically significant
difference
observed[10].

Improvement in
Global Efficacy (RR)

0.999 (95% CI: 0.869-
1.150)

Meta-analysis of 13
RCTs. No significant
effect of Mosapride on
FD was found

overall[2].

Improvement in
Global Efficacy in
High-Quality RCTs
(RR)

1.114 (95% ClI: 1.011-
1.227)

Sensitivity analysis of
high-quality RCTs
from the same meta-
analysis showed a

significant effect[2].

Table 2: Mosapride vs. Active Comparators in Functional

Dyspepsia
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Comparator Endpoint Mosapride Comparator Study Details
Multicenter,
double-placebo,

Overall double-blinded,
o Dyspepsia 53.7% (CR randomized

Nortriptyline ] 54.0%

Improvement formulation) controlled,

Rate parallel clinical
study over 4
weeks[1].
Phase Il
Randomized

Responder Rate o )

o 93.27% (5 mg 98% (100 mg Clinical Trial over
Acotiamide for OTE (PP )
] TID) TID) 4 weeks in
population) ) )
patients with FD-
PDS[3][4].
Phase Il
Randomized
Responder Rate o )
o 89.81% (5 mg 95.15% (100 mg Clinical Trial over
Acotiamide for OTE (ITT )
] TID) TID) 4 weeks in
population) ) )
patients with FD-
PDS[3][4].
Prospective,
randomized,
Responder Rate
open-labeled,
. (GSRS .
Acotiamide ) 37% 33% crossover trial in
Improvement
Japanese FD
>40%) .
patients (Rome
IV criteria)[11].
Single-blind,
prospective,
Symptom )
) 84.6% (5 mg 80.6% (10 mg multicenter study

Domperidone Improvement . .

t.i.d) t.i.d) over 2 weeks. No
>50%

significant
difference[12].
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] Randomized
Improvement in o
controlled clinical

Domperidone Gastric Emptying  46.2% 25.9% (p=0.020) ]
] trial over 4
(Proportion)
weeks|[8].
Randomized

Improvement in
Domperidone Gastric Emptying  46.2% 24.0% (p=0.003)
(Range)

controlled clinical
trial over 4

weeks|[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results.
Below are summaries of key experimental protocols.

Symptom Assessment: Patient-Reported Outcome
Measures

The FDSD is a PRO instrument developed according to FDA guidance to assess the severity of
FD symptoms[13].

o Administration: Daily self-administered electronic diary.

o Assessed Symptoms: The diary assesses seven symptoms: burning in the stomach,
stomach pain, nausea, bloating, postprandial fullness, early satiety, and burping/belching[13].

e Scoring: For primary endpoint analysis in clinical trials, a Total Symptom Score (TSS) is
generated by aggregating the scores of five core symptoms: burning in the stomach,
stomach pain, bloating, postprandial fuliness, and early satiety[13]. Each symptom is rated
on a severity scale.

The NDI is a disease-specific health-related quality of life instrument for functional dyspepsia[5]
[14].

o Structure: The full version contains 25 items, and a validated 10-item short form (SF-NDI) is
also available[6][15].
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e Domains: It assesses the impact of dyspepsia on various aspects of life, including
interference with daily activities, work, enjoyment of life, emotional well-being,
eating/drinking, and sleep[5].

e Scoring: The NDI measures the impairment of a subject's ability to engage in and enjoy
various life aspects, with the importance of each aspect also being assessed[5][14].

Gastric Emptying Measurement: Scintigraphy

Gastric emptying scintigraphy is considered the gold standard for measuring the rate at which
food leaves the stomach.

o Patient Preparation: Patients are typically required to discontinue medications that can affect
gastric motility for a specified period before the test. Fasting overnight is also standard
procedure[16].

o Test Meal: A standardized low-fat, egg-white meal is radiolabeled with Technetium-99m
(99mTc) sulfur colloid[17][18]. The standard meal often consists of the radiolabeled egg
whites, two slices of toast with jam, and a glass of water[16].

e Imaging Protocol: Images are acquired using a gamma camera at specific time points after
meal ingestion, commonly at 0, 1, 2, and 4 hours[17][18].

o Data Analysis: The percentage of the meal remaining in the stomach at each time point is
calculated. Normal values for gastric retention are established, for example, less than 10% of
the meal should remain in the stomach at 4 hours[19].

Visualizing Mechanisms and Workflows
Signaling Pathway of Mosapride

Mosapride is a selective 5-HT4 receptor agonist. Its prokinetic effects are mediated through
the activation of 5-HT4 receptors on enteric neurons, which leads to the release of
acetylcholine and subsequent smooth muscle contraction in the gastrointestinal tract[20][21]
[22]. It also exhibits 5-HT3 receptor antagonist properties, which may contribute to its
efficacy[23][24].
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Caption: Mosapride's dual mechanism of action.

Experimental Workflow for a Functional Dyspepsia
Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-
controlled clinical trial evaluating a new treatment for functional dyspepsia.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1662829?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Screening & Baseline

Patient Screening
(Rome |V Criteria, Inclusion/Exclusion)

'

Informed Consent

i

Baseline Assessments
(FDSD, NDI, Gastric Emptying)

Treatment Phase

Randomization

Treatment Group Control Group
(e.g., Mosapride) (e.g., Placebo)

Follow-up Assessments
(e.g., Weekly FDSD, Adverse Events)

End of Studi & Analysis

End of Study Assessments
(FDSD, NDI, Gastric Emptying)

Data Analysis
(Primary & Secondary Endpoints)

Click to download full resolution via product page

Caption: A typical functional dyspepsia clinical trial workflow.
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Conclusion

The evaluation of Mosapride and other therapies for functional dyspepsia relies on a
combination of robust patient-reported outcome measures and objective physiological
assessments. The choice of primary and secondary endpoints is critical for demonstrating
clinical efficacy and for providing a comprehensive understanding of a drug's therapeutic
profile. This guide provides a framework for researchers and drug development professionals
to navigate the complexities of clinical trial design in functional dyspepsia, with a focus on the
established and emerging endpoints for Mosapride and its comparators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With
Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized
Controlled, Parallel Clinical Study [jnmjournal.org]

e 2. Mosapride treatment for functional dyspepsia: a meta-analysis - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. Efficacy and Safety of Acotiamide Versus Mosapride in Patients With Functional
Dyspepsia Associated With Meal-Induced Postprandial Distress Syndrome: A Phase Il
Randomized Clinical Trial - PubMed [pubmed.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. Development of a new dyspepsia impact scale: the Nepean Dyspepsia Index - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. The Nepean Dyspepsia Index is a valid instrument for measuring quality-of-life in
functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. researchgate.net [researchgate.net]

¢ 8. [Arandomized controlled Multi-center clinical trial on mosapride in the treatment of
functional dyspepsia] - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1662829?utm_src=pdf-body
https://www.benchchem.com/product/b1662829?utm_src=pdf-body
https://www.benchchem.com/product/b1662829?utm_src=pdf-custom-synthesis
https://www.jnmjournal.org/journal/view.html?uid=1897&vmd=Full&
https://www.jnmjournal.org/journal/view.html?uid=1897&vmd=Full&
https://www.jnmjournal.org/journal/view.html?uid=1897&vmd=Full&
https://pubmed.ncbi.nlm.nih.gov/25041564/
https://pubmed.ncbi.nlm.nih.gov/25041564/
https://pubmed.ncbi.nlm.nih.gov/34692320/
https://pubmed.ncbi.nlm.nih.gov/34692320/
https://pubmed.ncbi.nlm.nih.gov/34692320/
https://www.researchgate.net/publication/354700149_Efficacy_and_Safety_of_Acotiamide_Versus_Mosapride_in_Patients_With_Functional_Dyspepsia_Associated_With_Meal-Induced_Postprandial_Distress_Syndrome_A_Phase_III_Randomized_Clinical_Trial
https://pubmed.ncbi.nlm.nih.gov/10102954/
https://pubmed.ncbi.nlm.nih.gov/10102954/
https://pubmed.ncbi.nlm.nih.gov/30461521/
https://pubmed.ncbi.nlm.nih.gov/30461521/
https://www.researchgate.net/publication/377806766_Clinical_Trial_Efficacy_of_Mosapride_Controlled-release_and_Nortriptyline_in_Patients_With_Functional_Dyspepsia_A_Multicenter_Double-placebo_Double-blinded_Randomized_Controlled_Parallel_Clinical_Stud
https://pubmed.ncbi.nlm.nih.gov/15132875/
https://pubmed.ncbi.nlm.nih.gov/15132875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. Early effects of acotiamide or mosapride intake on gastric emptying: a randomized 3-way
crossover study using the 13C breath test - PMC [pmc.ncbi.nim.nih.gov]

e 10. Dose finding study of mosapride in functional dyspepsia: a placebo-controlled,
randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]

e 12. Original Articles : Effects of Mosapride on Upper Gastrointestinal Symptoms and Gastric
Emptying in Patients with Functional Dyspepsia [jnmjournal.org]

» 13. fda.gov [fda.gov]

e 14. Scholars@Duke publication: Development of a new dyspepsia impact scale: the Nepean
Dyspepsia Index. [scholars.duke.edu]

e 15. Website [eprovide.mapi-trust.org]
e 16. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 17. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the
American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine |
Journal of Nuclear Medicine Technology [tech.snmjournals.org]

e 18. med.emory.edu [med.emory.edu]

e 19. my.clevelandclinic.org [my.clevelandclinic.org]

e 20. nbinno.com [nbinno.com]

e 21. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
o 22.researchgate.net [researchgate.net]

e 23. medscape.com [medscape.com]

o 24. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Endpoints for
Mosapride in Functional Dyspepsia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662829#clinical-trial-endpoints-for-evaluating-
mosapride-efficacy-in-functional-dyspepsia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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